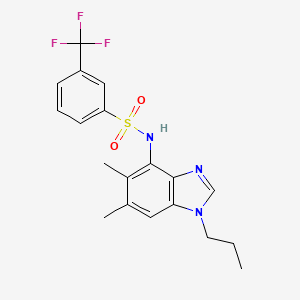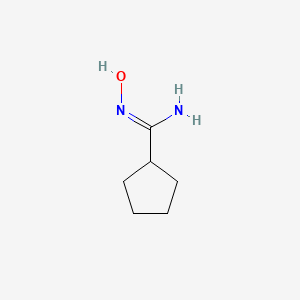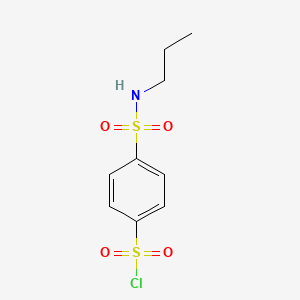
4-(Propylsulfamoyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(Propylsulfamoyl)benzene-1-sulfonyl chloride is a chemical that can be utilized in the synthesis of various derivatives with potential biological activities. It contains a benzene sulfonamide moiety, which is a common feature in many therapeutic agents due to its ability to interact with biological targets.
Synthesis Analysis
The synthesis of related sulfonamide derivatives can be achieved through the treatment of substituted benzhydryl chlorides with appropriate piperidine derivatives followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine, as demonstrated in the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives . Another method involves the reaction of propargyl chalcones with arylsulfonyl chloride via radical cascade annulation/sulfonation under laboratory conditions, which is an efficient synthesis strategy for sulfonated heterocycles .
Molecular Structure Analysis
Although the specific molecular structure analysis of 4-(Propylsulfamoyl)benzene-1-sulfonyl chloride is not provided, similar sulfonamide compounds have been studied using quantum mechanical calculations and spectroscopic techniques. For instance, the molecular structure, vibrational frequencies, and spectroscopic properties of a related sulfonamide were investigated using Density Functional Theory (DFT) and spectroscopic methods (FT-IR, FT-Raman, and UV) .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be inferred from molecular electrostatic potential mapping, which predicts sites and relative reactivities toward electrophilic and nucleophilic attacks. The intramolecular contacts and reactivity parameters such as chemical hardness, potential, electronegativity, and electrophilicity can be analyzed using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be characterized by their spectroscopic data, non-linear optical properties, and thermodynamic properties. The electric dipole moment, hyperpolarizability, and absorption characteristics are essential for understanding the interaction of these compounds with light and their potential applications in materials science. Additionally, the thermodynamic properties can provide insights into the stability and reactivity of these compounds under different temperature conditions .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antioxidant Applications
A study has demonstrated the potential use of benzene sulfonamide derivatives in anticancer research. New sulfonamide drugs synthesized from benzene sulphonyl chloride derivatives exhibited potent anticancer effects against MCF-7 breast carcinoma cell lines. Molecular docking studies further analyzed these compounds' anti-breast cancer activity, showcasing their bioavailability and therapeutic potential (H. Mohamed et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Research into aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes (hCA I, II, IV, and XII) revealed compounds with nanomolar half maximal inhibitory concentrations. These findings suggest the potential for developing new therapeutic agents targeting various diseases through enzyme inhibition (C. Supuran et al., 2013).
Water Treatment Technologies
A novel approach to water treatment using sulfonated thin-film composite nanofiltration membranes was explored. These membranes, enhanced with sulfonated aromatic diamine monomers, showed improved water flux and dye rejection capabilities, indicating a significant advancement in water purification methods (Yang Liu et al., 2012).
Organic Synthesis and Material Science
Studies on the synthesis of di(hetero)aryl sulfides using arylsulfonyl chlorides as a sulfur source have opened new pathways in organic synthesis. This efficient protocol allows for the production of di(hetero)aryl thioethers, contributing to advancements in synthetic chemistry and materials science (Qian Wu et al., 2011).
Proton Exchange Membrane for Fuel Cell Applications
The development of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications illustrates the chemical's role in enhancing energy technologies. These materials form tough, flexible, and transparent membranes, highlighting their importance in developing efficient proton exchange membranes (Kazuya Matsumoto et al., 2009).
Safety and Hazards
The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life . Similar precautions should be taken when handling “4-(Propylsulfamoyl)benzene-1-sulfonyl chloride”.
Eigenschaften
IUPAC Name |
4-(propylsulfamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S2/c1-2-7-11-17(14,15)9-5-3-8(4-6-9)16(10,12)13/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJMNPQFOAGECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

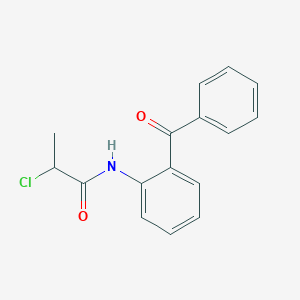

![3-fluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2551504.png)
![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2551506.png)
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2551508.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2551510.png)
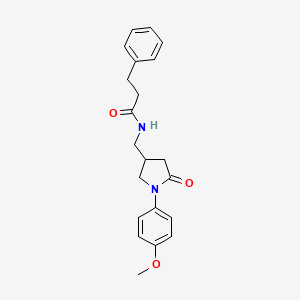
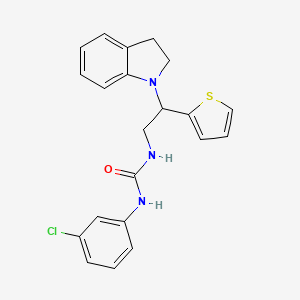
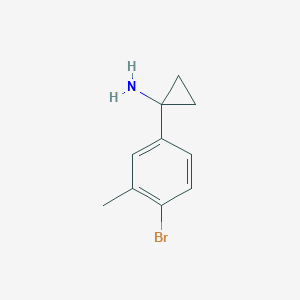
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)
